N-(4-乙氧苯基)-4-羟基-2-氧代-1-苯基-1,2-二氢喹啉-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

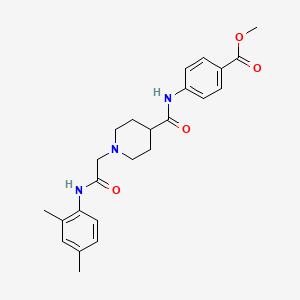

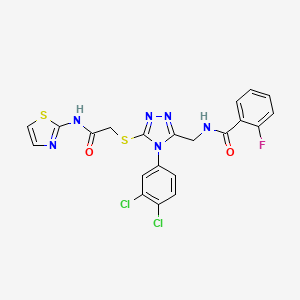

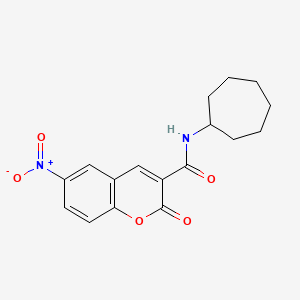

The molecule “N-(4-ethoxyphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide” is a complex organic compound. It contains several functional groups, including an ethoxy group, a hydroxy group, a 2-oxo group (indicating a carbonyl group adjacent to another oxygen atom), and an amide group. It also contains a phenyl group and a dihydroquinoline group, which is a heterocyclic compound containing a quinoline ring system .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group or modifying the existing structure. Unfortunately, without specific literature or resources detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The ethoxy, hydroxy, 2-oxo, and amide groups would all contribute to the compound’s polarity, potentially affecting its solubility and reactivity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the ethoxy group could potentially be cleaved to yield an ethanol molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, its solubility would be affected by its polarity, and its melting and boiling points would depend on the strength of intermolecular forces .科学研究应用

Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones

This compound can be used in the synthesis of novel N-(4-Ethoxyphenyl) Azetidin-2-ones. These compounds are synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction). Treatment of these compounds with ceric ammonium nitrate yields the N-dearylated 2-azetidinones in good to excellent yields .

Oxidative N-Deprotection

The N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield. This process is important in the synthesis of N-unsubstituted β-lactams .

Synthesis of Anticancer Agents

N-Unsubstituted β-lactams play a central role as key intermediates in the synthesis of several biologically active antibiotics. The importance of these types of compounds for the semi-synthesis of the novel anticancer agents Taxol and Taxotere is also well documented .

Synthesis of N-(4-ethoxyphenyl)-retinamide

N-(4-ethoxyphenyl)-retinamide (4-EPR) has been suggested as an indispensable internal standard for the correct determination of N-(4-hydroxyphenyl)-retinamide (4-HPR) and its metabolites by chromatography .

Inhibition of Tumor Growth

It is widely reported that N-(4-hydroxyphenyl)-retinamide or fenretinide (4-HPR), which is a synthetic amide of all-trans-retinoic acid (ATRA), inhibits in vitro several types of tumors, including cancer cell lines resistant to ATRA, at 1–10 µM concentrations .

Development of Chemo-preventive Agents

Studies in rats and mice have confirmed the potent anticancer effects of 4-HPR, without evidencing hemolytic toxicity, thus demonstrating its suitability for the development of a new chemo-preventive agent .

属性

IUPAC Name |

N-(4-ethoxyphenyl)-4-hydroxy-2-oxo-1-phenylquinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4/c1-2-30-18-14-12-16(13-15-18)25-23(28)21-22(27)19-10-6-7-11-20(19)26(24(21)29)17-8-4-3-5-9-17/h3-15,27H,2H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXAWWDHPVIVIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2522451.png)

![7-Bromo-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2522455.png)

![N-methyl-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2522458.png)

![N-[(3-fluorophenyl)methyl]-4-methoxyaniline](/img/structure/B2522463.png)

![7-[(4-Bromophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one](/img/structure/B2522464.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate](/img/structure/B2522472.png)